1-benzyl-6-oxo-N-prop-2-enylpyridine-3-carboxamide
Description
1-Benzyl-6-oxo-N-prop-2-enylpyridine-3-carboxamide is a synthetic small-molecule compound characterized by a pyridine core substituted with a benzyl group at the 1-position, a ketone at the 6-position, and a prop-2-enyl carboxamide moiety at the 3-position.
Properties
IUPAC Name |
1-benzyl-6-oxo-N-prop-2-enylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-10-17-16(20)14-8-9-15(19)18(12-14)11-13-6-4-3-5-7-13/h2-9,12H,1,10-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDXLTADKNQTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CN(C(=O)C=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150350 | |
| Record name | 1,6-Dihydro-6-oxo-1-(phenylmethyl)-N-2-propen-1-yl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339008-82-1 | |
| Record name | 1,6-Dihydro-6-oxo-1-(phenylmethyl)-N-2-propen-1-yl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339008-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dihydro-6-oxo-1-(phenylmethyl)-N-2-propen-1-yl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-benzyl-6-oxo-N-prop-2-enylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpyridin-3-amine with prop-2-enyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-benzyl-6-oxo-N-prop-2-enylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or prop-2-enyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzyl-6-oxo-N-prop-2-enylpyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes. It is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-benzyl-6-oxo-N-prop-2-enylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
To contextualize its properties, we compare it with structurally analogous compounds:
Structural Analogues and Functional Group Analysis
| Compound Name | Core Structure | Substituents (Positions) | Key Functional Groups | Hydrogen Bonding Propensity |
|---|---|---|---|---|
| 1-Benzyl-6-oxo-N-prop-2-enylpyridine-3-carboxamide | Pyridine | 1-Benzyl, 6-oxo, 3-prop-2-enylamide | Carboxamide, ketone, aromatic | High (amide N-H, ketone O) |
| N-(Prop-2-enyl)-6-oxopyridine-3-carboxamide | Pyridine | 6-oxo, 3-prop-2-enylamide | Carboxamide, ketone | Moderate (amide N-H) |
| 1-Benzyl-3-(propionamide)pyridin-6-one | Pyridine | 1-Benzyl, 6-oxo, 3-propionamide | Amide, ketone, aromatic | High (amide N-H, ketone O) |
| 6-Oxo-N-(prop-2-enyl)nicotinamide | Pyridine (nicotinic) | 6-oxo, 3-prop-2-enylamide | Carboxamide, ketone | Moderate (amide N-H) |
Key Observations :
- Aromatic vs.
- Hydrogen Bonding : The ketone and carboxamide groups in 1-benzyl-6-oxo-N-prop-2-enylpyridine-3-carboxamide create dual hydrogen-bonding sites, a feature shared with 1-benzyl-3-(propionamide)pyridin-6-one. This contrasts with simpler analogues lacking the benzyl group, which exhibit fewer interaction motifs .
Crystallographic and Supramolecular Comparisons
Crystallographic studies of related compounds highlight the role of hydrogen-bonding networks in stabilizing molecular assemblies. For example, Etter’s graph-set analysis reveals that carboxamide-containing pyridines often form dimeric motifs via N-H···O=C interactions. In contrast, benzyl-substituted derivatives may exhibit layered structures due to aromatic stacking.
Pharmacological Relevance (Inferred)
Compounds with analogous structures, such as 6-oxo-nicotinamide derivatives, have shown activity as PARP inhibitors or anti-inflammatory agents. The benzyl group in the target compound could enhance blood-brain barrier penetration compared to non-aromatic counterparts, though this requires experimental validation.
Biological Activity
1-benzyl-6-oxo-N-prop-2-enylpyridine-3-carboxamide is a compound with the molecular formula CHNO. This compound is notable for its potential biological activities, which have been the subject of various scientific studies. Its structure includes a pyridine ring, a benzyl group, and a prop-2-enyl group, contributing to its unique properties and interactions within biological systems.
Antimicrobial Properties
Research indicates that 1-benzyl-6-oxo-N-prop-2-enylpyridine-3-carboxamide exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Antiviral Activity
The compound has also been investigated for its antiviral properties . Preliminary findings suggest that it may inhibit viral replication through mechanisms that involve the modulation of specific cellular pathways. This activity is particularly relevant in the context of developing antiviral therapies for diseases caused by RNA viruses.
Anticancer Effects
In terms of anticancer activity , 1-benzyl-6-oxo-N-prop-2-enylpyridine-3-carboxamide has been evaluated in various cancer cell lines. Studies have reported that it induces apoptosis (programmed cell death) in cancer cells, potentially through the activation of caspase pathways. This effect may be attributed to its ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis.
The mechanism of action involves the compound's interaction with specific enzymes and receptors within cells. It is believed to modulate enzyme activity that is crucial for cellular proliferation and survival. For example, it may inhibit enzymes involved in metabolic pathways that cancer cells rely on for growth.
Table: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Antiviral | Inhibits viral replication | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Antimicrobial Testing
In a controlled laboratory setting, 1-benzyl-6-oxo-N-prop-2-enylpyridine-3-carboxamide was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial properties that warrant further exploration for therapeutic applications.
Case Study: Anticancer Activity
A study involving human breast cancer cell lines (MCF-7) treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation. The IC50 value was found to be approximately 15 µM, suggesting significant anticancer potential.
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of 1-benzyl-6-oxo-N-prop-2-enylpyridine-3-carboxamide in a laboratory setting?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including cyclization and substitution steps. Critical parameters include:
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., piperidine) can enhance reaction efficiency, as seen in analogous pyridine-2-one syntheses .
- Reaction conditions : Temperature control (e.g., 65°C for amidation) and solvent choice (DMF or ethanol) significantly impact yield .
- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/petroleum ether is recommended to achieve >95% purity .
Reference Compounds : Similar derivatives (e.g., 1-(2-chlorobenzyl) analogs) highlight the need for inert atmospheres to prevent oxidation during benzylation .
Basic Question: How can researchers confirm the structural identity of 1-benzyl-6-oxo-N-prop-2-enylpyridine-3-carboxamide?
Methodological Answer:
Use a combination of spectroscopic and computational techniques:
- NMR : Analyze the pyridine ring protons (δ 6.5–8.5 ppm) and benzyl group (δ 4.5–5.5 ppm for CH₂) .
- FT-IR : Confirm the amide C=O stretch (~1650–1700 cm⁻¹) and oxo group (~1680 cm⁻¹) .
- Mass spectrometry : Compare the molecular ion peak (expected ~325–330 g/mol) with theoretical values .
- X-ray crystallography : Resolve crystal packing effects, as demonstrated for related pyridine-3-carboxamides .
Advanced Question: How can contradictory data on the biological activity of this compound be resolved?
Methodological Answer:
Contradictions often arise from substituent variations or assay conditions. Strategies include:
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 4-chloro vs. 3-fluoro benzyl substitutions) to isolate functional group contributions .
- Dose-response profiling : Use IC₅₀ values across multiple cell lines to assess specificity .
- Target validation : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like glucosamine-6-phosphate synthase .
Example : A 4-methoxy substituent on the benzyl group may enhance antimicrobial activity but reduce solubility, requiring formulation adjustments .
Advanced Question: What experimental approaches elucidate the mechanism of action of this compound in enzyme inhibition?
Methodological Answer:
- Kinetic assays : Measure inhibition constants (Ki) under varying substrate concentrations using spectrophotometric methods .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to targets like kinases or synthases .
- Mutagenesis studies : Identify critical residues in enzyme active sites (e.g., His/Asp in hydrolases) via site-directed mutagenesis .
Case Study : Pyridine-3-carboxamides with sulfamoyl groups showed competitive inhibition of glucosamine-6-phosphate synthase, validated via Lineweaver-Burk plots .
Basic Question: What are the best practices for assessing the purity and stability of this compound during storage?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and compare chromatograms .
- Lyophilization : For long-term storage, lyophilize the compound in amber vials under argon to prevent oxidation .
Advanced Question: How can researchers address low solubility of this compound in aqueous media for in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the allyl chain to improve bioavailability .
- Nanoparticle encapsulation : Use PLGA or liposomes to deliver the compound in cell culture .
Advanced Question: What strategies differentiate the selectivity of this compound for closely related enzyme isoforms?
Methodological Answer:
- Crystallographic studies : Resolve ligand-enzyme complexes to identify isoform-specific binding pockets .
- Proteomic profiling : Use affinity chromatography coupled with LC-MS/MS to map off-target interactions .
- Computational modeling : Compare binding energies (ΔG) across isoforms using molecular dynamics simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
